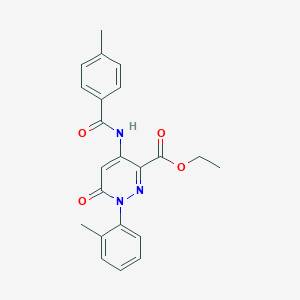

Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

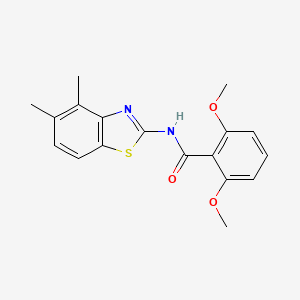

The compound Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a novel organic molecule that falls within the category of pyridazine derivatives. Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at the 1 and 2 positions. These compounds are of interest due to their diverse range of biological activities and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyridazine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines, which are structurally related to the compound , has been achieved through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, yielding products in up to 70% yields . This suggests that the synthesis of Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate could also involve a strategic rearrangement or condensation reaction to construct the pyridazine core.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is crucial for their chemical properties and biological activity. The presence of substituents on the pyridazine ring, such as methyl groups or carboxylate esters, can significantly influence the molecule's reactivity and interaction with biological targets. The specific arrangement of these groups on the pyridazine ring of Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate would be expected to play a key role in its chemical behavior and potential applications.

Chemical Reactions Analysis

Pyridazine derivatives can participate in various chemical reactions due to their reactive sites, such as carbonyl groups and nitrogen atoms. For example, the condensation of diethyl 2-chloro-6-methylpyridine-3,5-dicarboxylate with thiourea and other substituted thioureas leads to the formation of ethyl 3H-2-imino-7-methyl-4-oxopyrido[3,2-e]-1,3-thiazine-6-carboxylate derivatives . This indicates that similar condensation reactions could be applicable to the synthesis or further functionalization of Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, solubility, and stability. For instance, the introduction of carbamoyl groups and hydrazono moieties into ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates has been shown to yield polyfunctionally substituted pyran, pyridine, and pyridazine derivatives with distinct properties . Therefore, the specific substituents present in Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate would be expected to confer unique physical and chemical characteristics to the molecule.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a compound with a similar structure, was utilized in synthesizing new pyrimidine derivatives, showing significant antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Anticancer Activity

Another study focused on the synthesis of heterocycles using a thiophene incorporated thioureido substituent as precursors, demonstrating potent anticancer activity against colon cancer cell lines. This suggests that compounds with complex heterocyclic structures can be promising candidates for anticancer drug development (Abdel-Motaal, Alanzy, & Asem, 2020).

Corrosion Inhibition

Research on pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, revealed these compounds as effective corrosion inhibitors for mild steel, useful for industrial applications. This study indicates the potential utility of similar compounds in corrosion protection strategies (Dohare, Ansari, Quraishi, & Obot, 2017).

Novel Pesticide Synthesis

Ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, related in structure, was synthesized and used as a precursor in the development of a novel pesticide, demonstrating the agricultural applications of such compounds (Shan, 2011).

Propriétés

IUPAC Name |

ethyl 4-[(4-methylbenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-4-29-22(28)20-17(23-21(27)16-11-9-14(2)10-12-16)13-19(26)25(24-20)18-8-6-5-7-15(18)3/h5-13H,4H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJPYQOZIXQHKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)

![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)

![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)

![3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007568.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)

![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)